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Compound Name: TachypleginA-2

Cat. No.: B1682877 Get Quote

An In-depth Technical Guide to the TachypleginA-2 (Tachyplesin II) Peptide

This guide provides a comprehensive overview of the primary sequence, structure, and

function of the antimicrobial peptide Tachyplesin II, intended for researchers, scientists, and

drug development professionals.

Introduction
Tachyplesin II is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of

the Japanese horseshoe crab (Tachypleus tridentatus).[1][2] It belongs to the tachyplesin family

of peptides, which are key components of the innate immune system of these ancient marine

arthropods.[3] Tachyplesin II exhibits broad-spectrum activity against a range of Gram-positive

and Gram-negative bacteria, as well as fungi.[2][3] Its antimicrobial action, coupled with its

potential anticancer properties, has made it a subject of significant research interest for the

development of new therapeutic agents.[3]

Primary Sequence and Physicochemical Properties
Tachyplesin II is a cationic peptide composed of 17 amino acid residues. A key feature of its

primary structure is the presence of four cysteine residues that form two intramolecular

disulfide bonds.[1][2] The C-terminus of the peptide is an amidated arginine.[1][2]

The primary amino acid sequence of Tachyplesin II is presented in Table 1.
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Table 1: Primary Sequence of Tachyplesin II

Sequence (Three-Letter Code) Sequence (One-Letter Code)

Arg-Trp-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-

Cys-Tyr-Arg-Arg-Cys-Arg-NH₂
RWCFRVCYRGICYRRCR-NH₂

Source: UniProt P14214, Miyata, T. et al. (1989)[1][2]

The precursor protein of Tachyplesin II is 77 amino acids in length and includes a signal

peptide and a propeptide which are cleaved to yield the mature peptide.[1]

Table 2: Physicochemical Properties of Tachyplesin II

Property Value

Molecular Weight 2263.7 Da

Theoretical pI 11.72

Net Charge at pH 7 +8

Amino Acid Composition
Arg (5), Cys (4), Tyr (2), Trp (1), Phe (1), Val (1),

Gly (1), Ile (1)

Three-Dimensional Structure
The three-dimensional structure of Tachyplesin II has been determined by solution Nuclear

Magnetic Resonance (NMR) spectroscopy.[3] The peptide adopts a distinct amphipathic β-

hairpin structure, stabilized by the two disulfide bonds.[3][4] This conformation consists of two

antiparallel β-strands connected by a β-turn.

The disulfide bridges in Tachyplesin II are formed between Cys-3 and Cys-16, and between

Cys-7 and Cys-12.[2] This structural arrangement is crucial for its biological activity, creating a

molecule where the hydrophobic and cationic residues are spatially segregated. This

amphipathicity allows for the interaction with and disruption of microbial cell membranes.

Antimicrobial Activity and Mechanism of Action
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Tachyplesin II demonstrates potent antimicrobial activity against a wide array of

microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of the peptide that prevents visible growth of a

microbe.

Table 3: Minimum Inhibitory Concentrations (MICs) of Tachyplesin II against various bacteria.

Microorganism Strain MIC (µM)

Escherichia coli ATCC 25922 4

Escherichia coli DC2 CGSC 7139 2

Staphylococcus aureus ATCC 25923 8

Staphylococcus aureus ATCC 6538 8

Source: Vernen, F. et al. (2019)[3]

The primary mechanism of action of Tachyplesin II involves the disruption of microbial cell

membranes.[5][6] This process is initiated by the electrostatic interaction of the cationic peptide

with the negatively charged components of the microbial cell surface, such as

lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive

bacteria.[4] Following this initial binding, the hydrophobic residues of the peptide insert into the

lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5]

[6]

A proposed model for the interaction of Tachyplesin with the bacterial membrane is depicted

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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